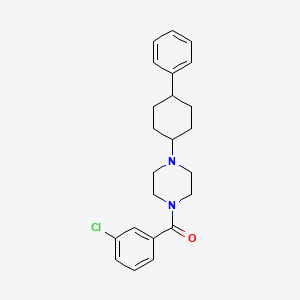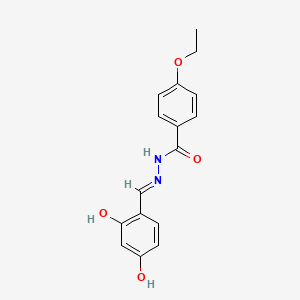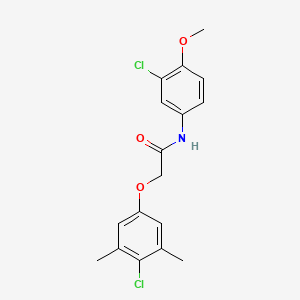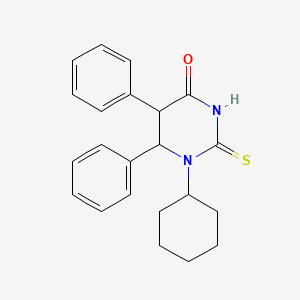
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, also known as CPP, is a synthetic compound that is widely used in scientific research. CPP is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor in the brain and nervous system. The sigma-1 receptor is involved in a variety of physiological and pathological processes, including pain, depression, anxiety, and neurodegeneration. CPP has been shown to have potential therapeutic applications in these areas, as well as in drug addiction and cancer.
作用機序
The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, enzymes, and signaling pathways in the brain and nervous system. Activation of the sigma-1 receptor by N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide leads to the modulation of these pathways, resulting in changes in neuronal excitability, neurotransmitter release, and other physiological processes. The exact mechanism of action of N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide is still being investigated, but it is thought to involve the modulation of calcium signaling, protein-protein interactions, and gene expression.
Biochemical and physiological effects:
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific context and experimental conditions. In general, N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been found to enhance neuronal survival and function, reduce inflammation and oxidative stress, and modulate synaptic plasticity and neurotransmitter release. N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has also been shown to have anti-tumor effects in various cancer cell lines, although the exact mechanism of this effect is not fully understood.
実験室実験の利点と制限
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments, including its high selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its relatively short half-life, its potential for off-target effects, and the need for careful dosing and administration.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide and its therapeutic applications. One area of interest is the development of more selective and potent sigma-1 receptor agonists, as well as the identification of other compounds that can modulate this receptor. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, such as cancer and neurodegeneration, and the development of novel therapies based on this knowledge. Finally, there is also potential for the use of N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide as a tool in drug discovery and development, particularly in the area of pain and addiction.
合成法
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with cyclopentylamine to form 4-fluorophenylcyclopentylamine, which is then reacted with pyrrolidine-2-carboxylic acid to form N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide. Other methods involve the use of different starting materials or reagents, such as 4-fluorophenylacetic acid or 4-fluorophenyl isocyanate.
科学的研究の応用
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been extensively studied in scientific research, particularly in the areas of neuroscience and pharmacology. Its ability to selectively activate the sigma-1 receptor has made it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been used in studies on pain, depression, anxiety, Alzheimer's disease, Parkinson's disease, and drug addiction, among others.
特性
IUPAC Name |
N-cyclopentyl-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-13-9-7-12(8-10-13)15-6-3-11-19(15)16(20)18-14-4-1-2-5-14/h7-10,14-15H,1-6,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUMPDHSMOVHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-fluorophenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)
![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)
![6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)

![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)
![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)
![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)
